
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group. The carboxylic acid group is converted to a hydrazide group.
Métodos De Preparación
The synthesis of benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide typically involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide can be compared with other similar compounds, such as:
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: This compound has hydroxyl and methoxy groups instead of chlorine and ethoxy groups, leading to different chemical and biological properties.
3,5-Dichloro-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of an ethoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
23964-31-0 |
|---|---|
Fórmula molecular |
C9H10Cl2N2O2 |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethoxybenzohydrazide |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-15-8-6(10)3-5(4-7(8)11)9(14)13-12/h3-4H,2,12H2,1H3,(H,13,14) |
Clave InChI |
QVXBXQZFHIRJAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




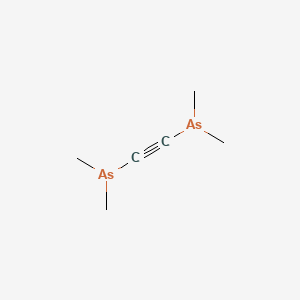
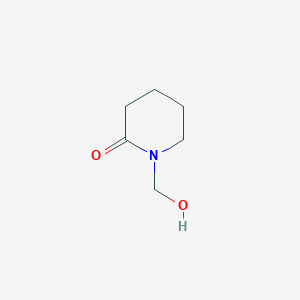
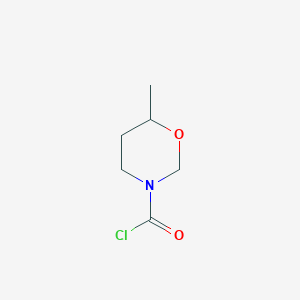
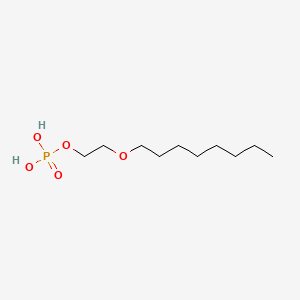
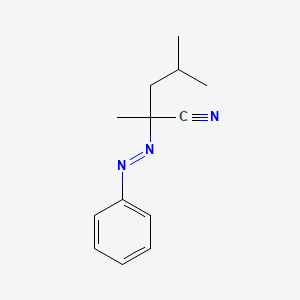



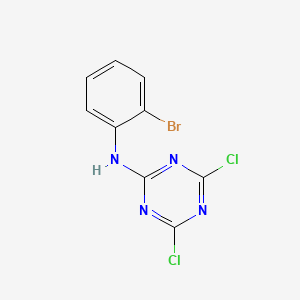


![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
